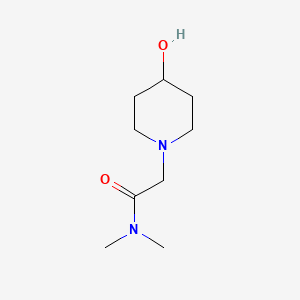
2-(4-hydroxypiperidin-1-yl)-N,N-dimethylacetamide
Übersicht
Beschreibung
2-(4-hydroxypiperidin-1-yl)-N,N-dimethylacetamide is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(4-Hydroxypiperidin-1-yl)-N,N-dimethylacetamide, often referred to as BNTH-CWB84538, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a piperidine ring with a hydroxyl group and a dimethylacetamide moiety. This unique configuration may contribute to its biological interactions.
The biological activity of this compound primarily involves:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and survival.
- Neuroprotective Effects : There is evidence indicating that it might exert neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
Anticancer Potential
Recent research has explored the anticancer potential of compounds similar to this compound. For instance, derivatives have shown activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| BNTH-CWB84538 | HeLa | 12.5 | Apoptosis induction |
| Similar Compound | MCF-7 | 8.3 | Cell cycle arrest |
Neuropharmacological Effects
Studies indicate that compounds with a similar structure may influence neurotransmitter levels, particularly serotonin and dopamine, which could have implications for treating mood disorders.
Case Studies
- Occupational Exposure : A retrospective study involving workers exposed to N,N-dimethylacetamide (a related compound) indicated potential hepatotoxic effects but did not establish a direct correlation with cancer incidence. This suggests that while there are safety concerns with similar compounds, the direct effects of this compound require further investigation .
- Animal Studies : In animal models, exposure to related dimethylacetamide compounds showed no significant increase in tumor incidence but did result in non-neoplastic liver changes . This highlights the need for careful evaluation of biological effects in vivo.
Research Findings
Research continues to elucidate the biological activities associated with this compound. Key findings include:
- In vitro Studies : Laboratory studies have demonstrated that this compound can affect cell viability and induce apoptosis in certain cancer cells.
- In vivo Studies : Animal studies are necessary to confirm the therapeutic potential and safety profile of this compound.
Eigenschaften
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-10(2)9(13)7-11-5-3-8(12)4-6-11/h8,12H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBOPNMXUGXHHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















